3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde
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Overview
Description
3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is a nitrogen-containing heterocyclic compound. It belongs to the class of triazolo[4,3-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a triazole ring fused to a pyridine ring, with a tert-butyl group at the 3-position and an aldehyde group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-tert-butylpyridine with formylating agents to introduce the aldehyde group at the 6-position. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid.
Reduction: 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-methanol.
Substitution: Various substituted triazolo[4,3-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Another triazole-containing compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: A structurally related compound with a hydroxyl group instead of an aldehyde group.
Uniqueness
3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde is unique due to the presence of the tert-butyl group and the aldehyde functional group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for the development of new drugs and materials.
Properties
IUPAC Name |
3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-11(2,3)10-13-12-9-5-4-8(7-15)6-14(9)10/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCCKUGHTJWJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723511 |
Source
|
Record name | 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959977-72-1 |
Source
|
Record name | 3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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